tert-butyl (2S)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate
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Overview
Description
tert-Butyl (2S)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate: is a bicyclic compound with a unique structure that makes it of interest in various fields of scientific research. This compound is characterized by its tert-butyl group, amino group, and azabicyclo heptane structure, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (2S)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate typically involves the reaction of a suitable bicyclic precursor with tert-butyl chloroformate and an amine source. The reaction conditions often include the use of a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl (2S)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce various amines .
Scientific Research Applications
tert-Butyl (2S)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of tert-butyl (2S)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
- tert-Butyl 7-bromo-2-azabicyclo[2.2.1]heptane-2-carboxylate
- tert-Butyl (1R,2S,4S)-2-{[(benzyloxy)carbonyl]amino}-7-azabicyclo[2.2.1]heptane-7-carboxylate
Uniqueness: tert-Butyl (2S)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate is unique due to its specific combination of functional groups and bicyclic structure, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.
Properties
Molecular Formula |
C11H20N2O2 |
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Molecular Weight |
212.29 g/mol |
IUPAC Name |
tert-butyl (2S)-2-amino-7-azabicyclo[2.2.1]heptane-7-carboxylate |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-7-4-5-9(13)8(12)6-7/h7-9H,4-6,12H2,1-3H3/t7?,8-,9?/m0/s1 |
InChI Key |
JRZFZVWZIJNIEQ-MGURRDGZSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C2CCC1[C@H](C2)N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1C(C2)N |
Origin of Product |
United States |
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